

Application Note: RDR 02308 In Vitro Kinase Assay Protocol

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Compound of Interest

Compound Name: RDR 02308

Cat. No.: B10857443

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Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is linked to numerous diseases, making them key targets for drug discovery. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of **RDR 02308**, a hypothetical compound, against a specific kinase target (referred to as "Kinase X").

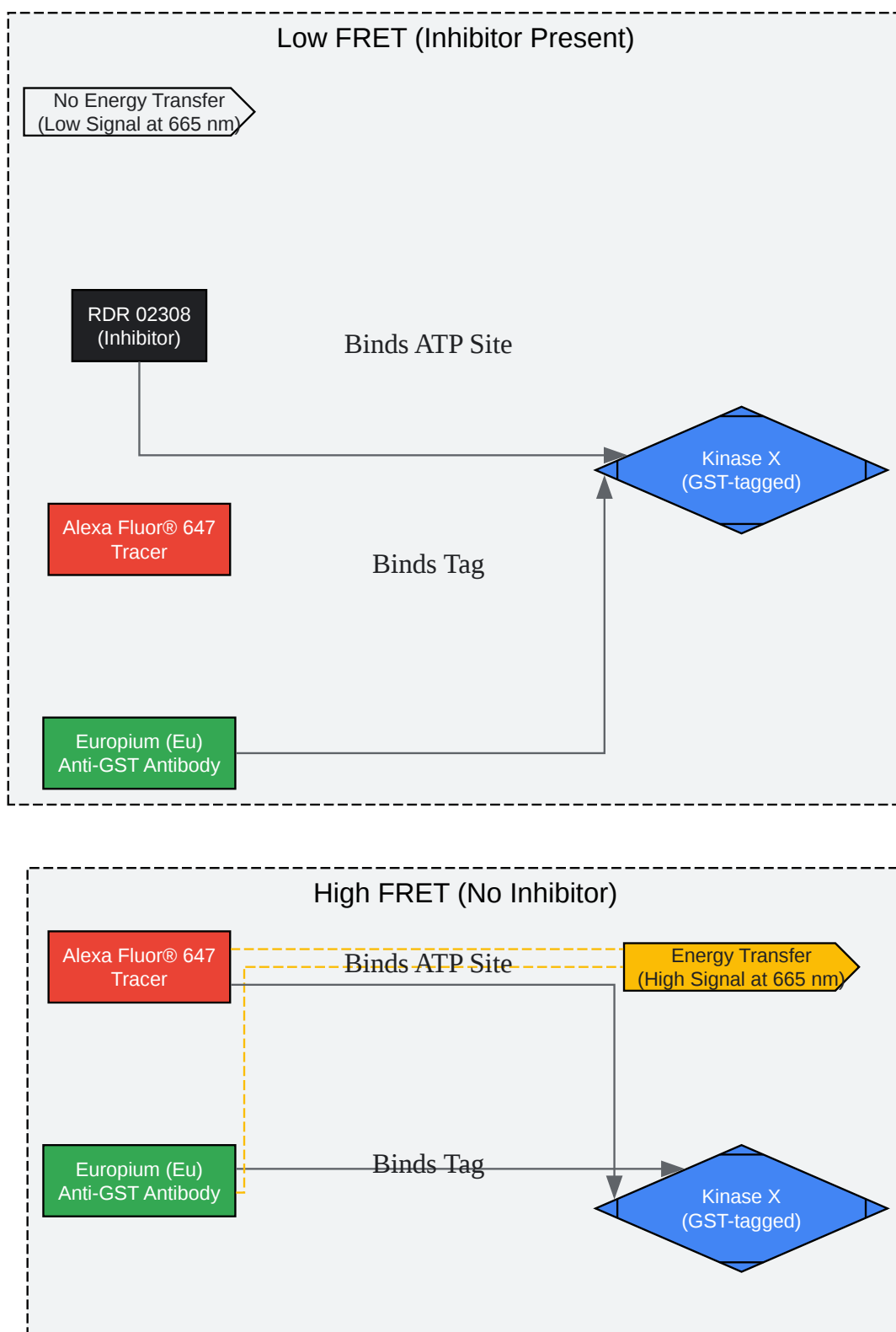
The protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay format. This method is highly sensitive, amenable to high-throughput screening, and offers a robust platform for characterizing potential kinase inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle of the Assay

The LanthaScreen® Eu Kinase Binding Assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[\[4\]](#)[\[5\]](#) The kinase is tagged (e.g., with GST or His), allowing it to be recognized by a europium (Eu)-labeled anti-tag antibody. When the tracer and the antibody are both bound to the kinase, the proximity of the europium donor and the Alexa Fluor® acceptor results in a high degree of Fluorescence Resonance Energy Transfer (FRET).[\[6\]](#)

An inhibitor compound, such as **RDR 02308**, competes with the tracer for binding to the kinase's ATP site. This competition disrupts the FRET pairing, leading to a decrease in the acceptor's emission signal. The magnitude of this signal reduction is directly proportional to the

binding affinity of the inhibitor.[5][6] Unlike activity-based assays, this binding assay can be performed with active or inactive kinase preparations and can be read continuously to evaluate compounds with slow binding kinetics.[4]



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Caption: Principle of the TR-FRET Kinase Binding Assay.

Experimental Protocols

This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated pipettes. It is recommended to use white, low-volume plates to maximize signal quality.^[7]

Required Materials

- Enzyme: GST-tagged Kinase X
- Antibody: LanthaScreen® Eu-anti-GST Antibody
- Tracer: LanthaScreen® Kinase Tracer 236
- Compound: **RDR 02308** (prepared as a 10 mM stock in 100% DMSO)
- Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)^[6]
- Plates: Low-volume, 384-well white plates (e.g., Corning #4513)^[7]
- Instrumentation: A plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at 615 nm and 665 nm.^[7]

Reagent Preparation

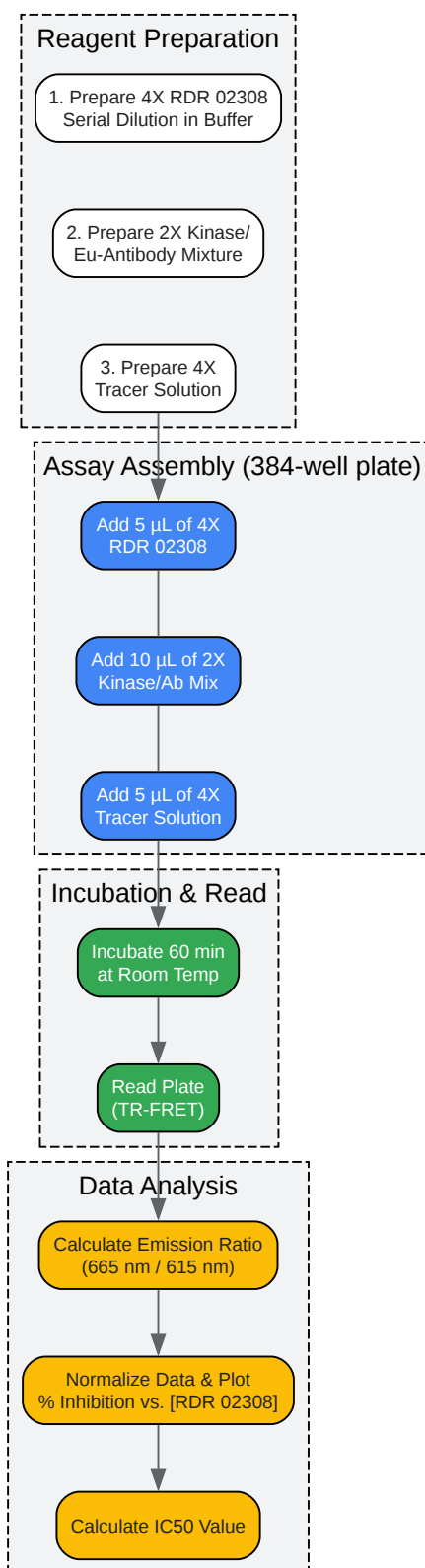
- Compound Dilution (4X Final Concentration):
 - Perform a serial dilution of the **RDR 02308** stock solution in 100% DMSO to create a master dilution series.^[7]
 - From the master plate, create an intermediate dilution series by diluting the compounds 25-fold into 1X Kinase Buffer A. This will be your 4X compound plate.^[7]
- Kinase/Antibody Mixture (2X Final Concentration):
 - Important: Before use, centrifuge the Eu-anti-GST antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates. Carefully aspirate the needed volume from the supernatant.^[8]

- Prepare a solution containing Kinase X and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentrations in the 20 μ L assay will be 5 nM for the kinase and 2 nM for the antibody. Therefore, this 2X solution should be prepared at 10 nM Kinase X and 4 nM Eu-anti-GST antibody.[\[6\]](#)[\[7\]](#)
- Tracer Solution (4X Final Concentration):
 - Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A. The final concentration in the assay should be near the K_d for the kinase:tracer interaction (e.g., 100 nM). Therefore, this 4X solution should be prepared at 400 nM.[\[7\]](#)

Assay Procedure

The assay is performed by adding three components to the 384-well plate in a 20 μ L final volume.[\[6\]](#)

- Add 5 μ L of the 4X serially diluted **RDR 02308** or control (buffer with DMSO) to the appropriate wells.
- Add 10 μ L of the 2X Kinase X / Eu-anti-GST antibody mixture to all wells.
- Add 5 μ L of the 4X Kinase Tracer 236 solution to all wells to initiate the binding reaction.
- Mix the plate gently on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET enabled plate reader.



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Caption: Experimental workflow for the **RDR 02308** kinase inhibition assay.

Data Analysis

- Calculate Emission Ratio: The primary data output is the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) for each well.[\[9\]](#)
 - $\text{Emission Ratio} = (\text{Intensity at 665 nm}) / (\text{Intensity at 615 nm})$
- Determine Percent Inhibition:
 - Use wells with no inhibitor (DMSO vehicle only) as the 0% inhibition control (low FRET signal).
 - Use wells with no kinase as the 100% inhibition control (high FRET signal).
 - Calculate percent inhibition using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Ratio_sample} - \text{Ratio_100\%_Inhibition}) / (\text{Ratio_0\%_Inhibition} - \text{Ratio_100\%_Inhibition}))$
- Calculate IC₅₀: The IC₅₀ value is the concentration of inhibitor required to achieve 50% inhibition.
 - Plot the percent inhibition against the logarithm of the **RDR 02308** concentration.
 - Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.[\[10\]](#)

Data Presentation

The following table summarizes hypothetical results for the inhibition of Kinase X by **RDR 02308**.

RDR 02308 Conc. (nM)	Log [RDR 02308]	Avg. Emission Ratio	Std. Dev.	% Inhibition
10000	4.00	0.25	0.018	98.5
3000	3.48	0.28	0.021	94.2
1000	3.00	0.39	0.025	78.1
300	2.48	0.65	0.041	42.0
100	2.00	0.88	0.055	10.9
30	1.48	0.95	0.060	1.5
10	1.00	0.97	0.058	-1.2
0 (Control)	-	0.96	0.052	0.0
Calculated IC ₅₀ (nM)	355.7			

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